4,4'-Bipyridine tetrahydrate 4,4'-Bipyridine tetrahydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17208167
InChI: InChI=1S/C10H8N2.4H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;;;/h1-8H;4*1H2
SMILES:
Molecular Formula: C10H16N2O4
Molecular Weight: 228.24 g/mol

4,4'-Bipyridine tetrahydrate

CAS No.:

Cat. No.: VC17208167

Molecular Formula: C10H16N2O4

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Bipyridine tetrahydrate -

Specification

Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
IUPAC Name 4-pyridin-4-ylpyridine;tetrahydrate
Standard InChI InChI=1S/C10H8N2.4H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;;;/h1-8H;4*1H2
Standard InChI Key PZTOXEFPORQQBJ-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1C2=CC=NC=C2.O.O.O.O

Introduction

Chemical Identity and Historical Context

4,4'-Bipyridine, first synthesized in 1868 by Thomas Anderson, is a symmetric dimer of pyridine linked at the para positions . Its molecular formula (C₁₀H₈N₂) and structure were later clarified by Hugo Weidel in 1882 . The compound serves as a precursor to paraquat, a herbicide, and as a ligand in metal-organic frameworks (MOFs) . Hydrated forms, such as the dihydrate, emerge during crystallization in aqueous or humid environments .

Nomenclature and Synonyms

The compound is systematically named 4-pyridin-4-ylpyridine (IUPAC) and has over 50 synonyms, including γ,γ'-bipyridyl and 4,4'-dipyridyl . Hydrated forms are designated by stoichiometric water content, e.g., 4,4'-bipyridine dihydrate (C₁₀H₈N₂·2H₂O) .

Solid-State Forms of 4,4'-Bipyridine

Anhydrous 4,4'-Bipyridine

The anhydrate crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 7.65 Å, b = 5.75 Å, c = 12.30 Å, and β = 101.5° . Key properties include:

PropertyValueSource
Molecular Weight (g/mol)156.18
Melting Point (°C)109–112
LogP (Partition Coefficient)1.4
Topological Polar Surface Area25.8 Ų

The absence of hydrogen-bond donors in the anhydrate limits its stability in humid environments, favoring hydrate formation .

4,4'-Bipyridine Dihydrate (C₁₀H₈N₂·2H₂O)

The dihydrate (CSD refcode: WOVYEL) forms orthorhombic crystals (space group Pbca) with lattice parameters a = 12.40 Å, b = 7.98 Å, c = 13.25 Å . Water molecules occupy channels within the bipyridine lattice, stabilized by O–H···N hydrogen bonds (2.85–3.10 Å) .

Hydration/Dehydration Behavior

  • Critical Relative Humidity (CRH): 35% at 25°C .

  • Transformation Kinetics: Rapid anhydrate ↔ dihydrate interconversion with minimal hysteresis .

  • Thermodynamic Stability: The dihydrate is energetically favored over the anhydrate above 35% RH due to favorable lattice energy (−113.4 kJ/mol vs. −109.8 kJ/mol) .

Analysis of Alleged Tetrahydrate Forms

No experimental evidence for a 4,4'-bipyridine tetrahydrate (C₁₀H₈N₂·4H₂O) exists in the reviewed literature. The dihydrate represents the most water-rich phase characterized to date . Potential reasons for the absence of a tetrahydrate include:

  • Steric Constraints: The planar geometry of 4,4'-bipyridine limits water incorporation beyond two molecules per host unit.

  • Energetic Instability: Additional water molecules would disrupt optimal hydrogen-bonding networks, increasing lattice strain.

  • Synthetic Conditions: Crystallization from water or high-humidity environments yields the dihydrate exclusively .

Comparative Data for Bipyridine Hydrates

Table 1 summarizes key differences between anhydrous and hydrated forms:

ParameterAnhydrateDihydrate
Crystal SystemMonoclinicOrthorhombic
Density (g/cm³)1.341.29
Water Content (wt%)018.7
H-Bond Acceptor Count24 (2 N + 2 O)
Stability Range (RH%)<35%≥35%

Data derived from X-ray diffraction and gravimetric sorption studies .

Spectroscopic and Thermal Characterization

Infrared Spectroscopy

  • Anhydrate: N–C stretching vibrations at 1,590 cm⁻¹ and ring deformation modes at 1,450 cm⁻¹ .

  • Dihydrate: Broad O–H stretches (3,200–3,600 cm⁻¹) and shifted N–C peaks (1,575 cm⁻¹) due to H-bonding .

Thermal Analysis

  • Dihydrate Dehydration: Endothermic peak at 85°C (ΔH = 52 kJ/mol) corresponding to water loss .

  • Anhydrate Melting: Sharp endotherm at 110°C .

Applications and Implications

The dihydrate’s rapid moisture-dependent phase changes impact its use in:

  • Herbicide Formulations: Hydrate stability affects paraquat synthesis yields .

  • Coordination Polymers: Water content influences ligand geometry in MOFs .

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